N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Description
N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that is critical for the growth and metastasis of cancer cells .
Mode of Action
The compound interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition prevents the signaling pathways associated with VEGFR-2 from promoting angiogenesis, thereby limiting the growth and spread of cancer cells .
Biochemical Pathways
By inhibiting VEGFR-2, the compound affects the VEGF signaling pathway . This pathway is primarily involved in angiogenesis, the formation of new blood vessels from pre-existing ones. Inhibition of this pathway can lead to reduced blood supply to the tumor, limiting its growth and spread .
Result of Action
The compound’s action results in the inhibition of cancer cell growth. In vitro tests have shown that it can prevent the growth of two types of cancer cells, MCF-7 and HepG2 . It has also been observed to induce cell cycle arrest in the G2/M phase and promote apoptosis in MCF-7 cancer cells .
Biochemical Analysis
Biochemical Properties
They have been used as inhibitors of protein kinases (PKs), which play key roles in several signal transduction pathways . The inhibition of these pathways can lead to the prevention of metastasis and drug resistance .
Cellular Effects
Thienopyrimidines have been tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .
Molecular Mechanism
Thienopyrimidines have been demonstrated to inhibit various enzymes and pathways . For instance, some thienopyrimidines have been shown to inhibit PI3K .
Temporal Effects in Laboratory Settings
Thienopyrimidines have been shown to manifest high inhibitory effect on cell proliferation at nanomolar concentrations .
Metabolic Pathways
Thienopyrimidines have been shown to inhibit folate-dependent one-carbon (C1) metabolism, which involves interconnected folate-dependent metabolic pathways localized in the cytoplasm, mitochondria, and nucleus .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-7-8-16-21-18-12(19(24)22(16)10-11)9-15(26-18)17(23)20-13-5-3-4-6-14(13)25-2/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGPAYBHNBKSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC=C4OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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